molecular formula C5H7BrO3 B101459 Methyl 4-bromo-3-oxobutanoate CAS No. 17790-81-7

Methyl 4-bromo-3-oxobutanoate

Cat. No. B101459
CAS RN: 17790-81-7
M. Wt: 195.01 g/mol
InChI Key: CZRWOPRGDPUSDE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-oxobutanoate is an organic compound with the molecular formula C5H7BrO3 . It has an average mass of 195.011 Da and a monoisotopic mass of 193.957855 Da .


Synthesis Analysis

The synthesis of Methyl 4-bromo-3-oxobutanoate can be achieved through the alkylation of enolate ions . This process involves the treatment of enolate ions with an alkyl halide, forming a new C−C bond and joining two smaller pieces into one larger molecule . The reaction occurs when the nucleophilic enolate ion reacts with the electrophilic alkyl halide in an S N 2 reaction and displaces the leaving group by backside attack .


Molecular Structure Analysis

The molecular structure of Methyl 4-bromo-3-oxobutanoate consists of carbon ©, hydrogen (H), bromine (Br), and oxygen (O) atoms . The compound has a molecular formula of C5H7BrO3 .


Chemical Reactions Analysis

Methyl 4-bromo-3-oxobutanoate can undergo various chemical reactions. For instance, it can participate in the alkylation of enolate ions . This reaction involves the treatment of enolate ions with an alkyl halide, forming a new C−C bond and joining two smaller pieces into one larger molecule .

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 4-bromo-3-oxobutanoate is involved in various chemical reactions and synthesis processes. For example, it undergoes a reaction with benzene in the presence of aluminum chloride, yielding several compounds including 4, 5, 4-bromo-3-oxobutanoic acid and 3,4-diphenylbutanoic acid (Kato & Kimura, 1979). Furthermore, methyl 4-bromo-3-oxobutanoate, along with its ethyl esters, has been used for the stereoselective reduction by Geotrichum candidum, showing the potential for producing chiral intermediates in high optical purity (Patel et al., 1992).

Enantioselective Catalysis

Methyl 4-bromo-3-oxobutanoate is used in enantioselective catalysis. For instance, it is involved in a domino reaction with isatin-derived ketimines to construct 3-amino-2-oxindoles with a quaternary stereocentre, highlighting its role in synthesizing complex molecular structures with high enantioselectivity (Wang et al., 2014).

Biomedical Research

In biomedical research, methyl 4-bromo-3-oxobutanoate derivatives have been studied for their potential applications. For example, methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a derivative, has been synthesized as an important biosynthetic intermediate for tropane alkaloids (Ma et al., 2020). Another study explored the synthesis of methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, indicating its importance in pharmaceutical synthesis (Zhang Xingxian, 2012).

Molecular Structure Analysis

Studies on methyl 4-bromo-3-oxobutanoate and its derivatives also focus on understanding their molecular structures. For example, research on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, synthesized from methyl 4-bromo-3-oxobutanoate, involved analyzing its molecular structure and first order hyperpolarizability, providing insights into its potential as a nonlinear optical material (Raju et al., 2015).

Safety And Hazards

While handling Methyl 4-bromo-3-oxobutanoate, proper safety measures should be taken due to its potential irritations on skin, eyes, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions of Methyl 4-bromo-3-oxobutanoate research could involve its use in diverse synthetic pathways . For instance, it could be used in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Additionally, it could be used in efficient synthetic methodologies, such as the Cu (I)-catalyzed enantioselective addition of nitromethane .

properties

IUPAC Name

methyl 4-bromo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRWOPRGDPUSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304277
Record name Methyl 4-bromo-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-oxobutanoate

CAS RN

17790-81-7
Record name NSC165240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-bromo-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 150 ml of anhydrous carbon tetrachloride solution containing 116 g of methyl acetoacetate was added dropwise 51 ml of bromine at below 5° C. After the addition was finished the reaction mixture was stirred overnight, then the reaction mixture was poured into ice-water, washed with a diluted sodium carbonate aqueous solution five times, then with a saturated sodium chloride aqueous solution, and dried with anhydrous calcium chloride. The solvent was removed by evaporation to yield 170 g of methyl 4-bromoacetoacetate.
Quantity
51 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Quantity
116 g
Type
reactant
Reaction Step Three
Quantity
150 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

In 2613 g of 1-chlorobutane was dissolved 523 g of methyl acetoacetate and cooled to 0° C. To this mixture was dropwise added 719 g of bromine at 5±5° C. over a period of one hour, and the mixture was thereafter kept at that temperature for four hours. The reaction mixture was washed with 1161 g of a 10% saline solution. After separating the mixture into an aqueous and organic layers, concentration of the organic layer in vacuous at a temperature of 40° C. or less gave 782.9 g of crude methyl 4-bromoacetoacetate. The gas chromatography analysis indicated that the content of methyl 4-bromoacetoacetate in the crude product was 72% (564 g, 64% yield).
Quantity
719 g
Type
reactant
Reaction Step One
Quantity
523 g
Type
reactant
Reaction Step Two
Quantity
2613 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

22.7 kg of methyl acetoacetate was dissolved in 113.3 kg of 1-chlorobutane and cooled to 0° C. To this mixture was added dropwise 31.4 kg of bromine at 5° C. over 2 hours, and the mixture was thereafter kept at that temperature for 8 hours. The reaction mixture was cooled to −10° C. and added dropwise to 22.7 kg of water at a temperature 10° C. or less in 2 hours, then washed and separated to give an organic layer. The obtained organic layers were concentrated under reduced pressure at a temperature of 40° C. or less to give 42.0 kg of crude methyl 4-bromoacetoacetate. The gas chromatography analysis indicated that the content of methyl 4-bromoacetoacetate in the crude product was 65.3% (27.4 kg, 72% yield), wherein the content of 1-chlorobutane was 19.7%.
Quantity
22.7 kg
Type
reactant
Reaction Step One
Quantity
113.3 kg
Type
solvent
Reaction Step One
Quantity
31.4 kg
Type
reactant
Reaction Step Two
Name
Quantity
22.7 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Methyl 4-bromo-3-oxobutyrate (300 mg), the above-mentioned wet bacterial cells (0.4 g), NADP+ (9 mg), glucose (750 mg), glucose dehydrogenase (manufactured by Amano Pharmaceuticals, Co., Ltd.) (1.2 mg), 100 mM phosphate buffer (pH 6.5) (15 ml) and butyl acetate (15 ml) were mixed. The mixture was stirred at 30° C. for 7 hr. During the stirring, 2M aqueous sodium carbonate solution was gradually added to adjust the pH of the reaction solution to 6.5±0.2. After the stirring had been finished, the reaction solution was centrifuged (1000×g, 5 min) to collect the organic layer. The organic layer was subjected to an analysis for content using gas chromatography under the following condition. Methyl 4-bromo-3-hydroxybutyrate was produced 98.5% to the amount of the methyl 4-bromo-3-oxobutyrate used in the reaction. Furthermore, the optical purity of methyl 4-bromo-3-hydroxybutyrate in the organic layer was measured at the following condition, which resulted in 99% e.e. of (S)-form. The organic layer was concentrated to give crude methyl (S)-4-bromo-3-hydroxybutyrate.
Quantity
300 mg
Type
reactant
Reaction Step One
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Quantity
9 mg
Type
reactant
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Quantity
750 mg
Type
reactant
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0 (± 1) mol
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reactant
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15 mL
Type
reactant
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15 mL
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
CM Moorhoff - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
… For the preparation of the analogous methyl 4-bromo-3-oxobutanoate 7a, see: RO Duthaler, Helv. Chim. Acta, 1983, 66, 1475 Search PubMed These bromo esters slowly decompose at …
Number of citations: 10 pubs.rsc.org
AC Grosse, CM Moorhoff - Heteroatom Chemistry, 1997 - Wiley Online Library
… Methyl 4-bromo-3-oxobutanoate 1a and 1-methylethyl 4-bromo-3-oxobutanoate 1c were prepared according to the literature [23]. Trimethylsilyl chloride was obtained from Aldrich and …
Number of citations: 1 onlinelibrary.wiley.com
RM Kellogg, TJ Van Bergen, H Van Doren… - The Journal of …, 1980 - ACS Publications
Mono, di-, tri-, and tetraethylene glycols were transesterified with ethyl acetoacetate to give the bis (acetoacetate esters) la-d. On treatment of lc, d with formaldehyde and excess(NH4) …
Number of citations: 45 pubs.acs.org
K Inoue, Y Makino, N Itoh - Applied and environmental …, 2005 - Am Soc Microbiol
… 2,3′-Dichloroacetophenone, 3′,4′-dimethoxyacetophenone, methyl 4-bromo-3-oxobutanoate, and ethyl 4-bromo-3-oxobutanoate were generous gifts from Sumitomo Chemical Co., …
Number of citations: 97 journals.asm.org
N Itoh, M Matsuda, M Mabuchi, T Dairi… - European Journal of …, 2002 - Wiley Online Library
… (Table 1, 1), m-chlorophenacyl chloride (2), 3′-methoxyacetophenone (3), 3,4-dimethoxyphenylacetone (4), N-Boc-3-pyrrolidinone (5), methyl 4-bromo-3-oxobutanoate (14), ethyl 4-…
Number of citations: 118 febs.onlinelibrary.wiley.com
CM Moorhoff - Tetrahedron, 1997 - Elsevier
… (3Methoxycarbonyl-2-oxopropyl)triphenylarsonium bromide was prepared by heating neat methyl 4-bromo-3oxobutanoate with triphenylarsine in a melt. 9 …
Number of citations: 25 www.sciencedirect.com
CM Moorhoff - Synthesis, 1997 - thieme-connect.com
… Methyl 4-bromo-3-oxobutanoate (1 d) and isopropyl 4- …
Number of citations: 38 www.thieme-connect.com
H Sheth - 1982 - spiral.imperial.ac.uk
… to prepare (methoxycarbonylacetyl) methylene-tris-(2,4-dimethoxyphenyl) phosphorane (131) by reacting tris-(2,4-dimethoxyphenylphosphine)^4 with methyl 4-bromo-3-oxobutanoate, …
Number of citations: 2 spiral.imperial.ac.uk
CM Moorhoff - Synthetic communications, 1998 - Taylor & Francis
… For example, in investigating the preparation of (3-[ l-methoxycarbonyl-2oxopropy1)phosphonium bromide 3 we found that the addition of 99% pure methyl 4-bromo-3-oxobutanoate If to …
Number of citations: 12 www.tandfonline.com
P Cheruku, A Paptchikhine, M Ali… - Organic & …, 2008 - pubs.rsc.org
New thiazole-based chiral N,P-ligands that are open-chain analogues of known cyclic thiazole ligands have been synthesized and evaluated in the iridium-catalyzed asymmetric …
Number of citations: 54 pubs.rsc.org

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